o-Cumenyl chloroformate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-propan-2-ylphenyl) carbonochloridate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(2)8-5-3-4-6-9(8)13-10(11)12/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACHGVCDFBIVDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195349 | |
| Record name | o-Cumenyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42571-81-3 | |
| Record name | 2-(1-Methylethyl)phenyl carbonochloridate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42571-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Cumenyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042571813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Cumenyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-cumenyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.790 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | O-CUMENYL CHLOROFORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL4KH3VR38 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis Methodologies for O Cumenyl Chloroformate in Academic Research
Established Synthetic Routes and Reaction Pathways
The traditional and most common methods for synthesizing o-cumenyl chloroformate involve the use of phosgene (B1210022) or its derivatives. These routes are well-documented and provide a reliable means of production on a laboratory scale.
The primary route for the synthesis of this compound is the reaction of o-cumenol (2-isopropylphenol) with phosgene (COCl₂). wikipedia.org This reaction is a standard method for producing chloroformates from alcohols and phenols. wikipedia.orgjustia.com For less reactive phenols like o-cumenol, the reaction can be facilitated by first converting the phenol (B47542) to its more reactive alkali metal phenoxide. google.com The reaction is typically carried out in an inert solvent. google.com
The mechanism of phosgenation involves the nucleophilic attack of the oxygen atom of the hydroxyl group in o-cumenol on the electrophilic carbon atom of phosgene. This is followed by the elimination of a chloride ion to form an unstable intermediate, which then loses a proton to yield the final product, this compound, and hydrogen chloride as a byproduct. The reaction with phenols is generally slower than with aliphatic alcohols and may require elevated temperatures, typically between 80°C and 160°C, to proceed at a reasonable rate. justia.comgoogle.com
While direct phosgenation is the most common method, alternative carbonylation approaches exist for the synthesis of chloroformates. These methods often seek to avoid the direct handling of highly toxic phosgene gas. One such approach involves the use of triphosgene (B27547), a solid, crystalline compound which is considered a safer substitute for phosgene. justia.comresearchgate.net Triphosgene reacts in a similar manner to phosgene but is easier and safer to handle in a laboratory setting. researchgate.net
Another approach is the use of other carbonylating agents, though these are less common for the direct synthesis of chloroformates. The development of alternative carbonylation methods is an active area of research, driven by the desire for greener and safer chemical processes. mdpi.com
For instance, the synthesis of phenyl chloroformate from phenol and phosgene can achieve a purity of 97.6% with minimal byproduct formation when catalyzed by triphenylphosphine (B44618). justia.com The use of triphosgene with various alcohols and phenols has also been shown to produce chloroformates in excellent yields, in some cases up to 98%. google.comjustia.com
Table 1: Laboratory Scale Synthesis of Various Chloroformates Using Triphosgene google.comjustia.com
| Starting Alcohol/Phenol | Catalyst | Solvent | Conversion (%) | Selectivity (%) | Yield (%) |
| Phenol | Dimethyl formamide | Toluene | 60 | 90 | 66 |
| n-Octanol | Triethylamine | Toluene | 93 | 100 | 96 |
| n-Octanol | Dimethyl formamide | Toluene | 93 | 100 | 98 |
| Benzyl (B1604629) alcohol | Dimethyl formamide | Toluene | 79 | 98.5 | Not specified |
This interactive table provides a summary of the synthetic efficiency for various chloroformates prepared using triphosgene on a laboratory scale.
Novel or Improved Synthetic Strategies
Recent research has focused on developing safer and more environmentally friendly methods for the synthesis of chloroformates, moving away from the reliance on phosgene.
The primary phosgene-free methodology involves the use of phosgene substitutes. As mentioned, triphosgene (bis(trichloromethyl)carbonate) is a widely used and safer alternative to phosgene gas. researchgate.netresearchgate.net It is a stable, crystalline solid that can be handled more easily. researchgate.net In the presence of a nucleophile, one mole of triphosgene is equivalent to three moles of phosgene. researchgate.net The synthesis of various chloroformates using triphosgene has been reported with improved yields compared to the traditional phosgene method. researchgate.net For the preparation of phenyl chloroformate, sodium hydroxide (B78521) has been found to be a better catalyst than pyridine (B92270) when using triphosgene. researchgate.net
Diphenyl carbonate has also been investigated as a phosgene-free route for the synthesis of N-phenoxycarbonyl derivatives of amino acids, which are related to chloroformates. researchgate.net
Catalysis plays a crucial role in the synthesis of chloroformates, particularly in improving reaction rates and selectivity. In the traditional phosgenation of phenols, various catalysts are employed. These include cyclic ureas, which have been shown to provide high space-time yields in phosphorus-free processes. google.com The reaction is typically carried out in the liquid phase at temperatures between 100°C and 140°C. google.com Organic phosphorus compounds, such as triphenylphosphine and triphenyl phosphite, are also effective catalysts for the reaction of phenols with phosgene. justia.comgoogle.com
The development of novel catalytic systems is an ongoing area of research. While not yet applied specifically to this compound synthesis, advancements in photoredox catalysis combined with nickel catalysis are enabling new types of bond formations and could potentially be adapted for chloroformate synthesis in the future. beilstein-journals.org
Green Chemistry Principles in Chloroformate Synthesis Research
The application of green chemistry principles to the synthesis of chloroformates is a growing area of research aimed at minimizing environmental impact and enhancing safety. These principles address various aspects of a chemical process, from the choice of starting materials to the reduction of waste and energy consumption.
A core tenet of green chemistry is waste prevention , which is preferable to treating or cleaning up waste after it has been created. du.ac.in In the context of chloroformate synthesis, this translates to designing reactions with high atom economy , a concept developed to measure the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org Traditional methods for synthesizing chloroformates often involve the use of phosgene, a highly toxic gas. While effective, the handling of phosgene presents significant safety risks and can lead to the formation of hazardous byproducts, conflicting with green synthesis principles. rsc.orgkobe-u.ac.jp
Research efforts are directed towards developing safer alternatives to phosgene. One such approach involves the in situ generation of phosgene from less hazardous precursors like triphosgene, a solid, or diphosgene, a liquid. kobe-u.ac.jp This strategy minimizes the amount of free phosgene present at any given time, thereby reducing the risk of accidental release.
Another key principle is the use of safer solvents and auxiliaries . acs.org The ideal scenario is to eliminate the need for solvents altogether. When solvents are necessary, the focus is on using those that are non-toxic and environmentally benign. For instance, some reactions are being explored in ionic liquids, which can act as both a catalyst and a reaction medium, thereby avoiding the need for volatile organic solvents. du.ac.in
The principle of designing for energy efficiency encourages conducting reactions at ambient temperature and pressure to minimize energy requirements. du.ac.in Photochemical methods, for example, offer a pathway to chloroformate synthesis that can sometimes be performed under mild conditions. kobe-u.ac.jp
Furthermore, the use of catalytic reagents is favored over stoichiometric ones. du.ac.in Catalysts are used in small amounts and can be recycled, reducing waste. While much of the research in this area is broad, the principles are directly applicable to the synthesis of specific compounds like this compound. The drive towards sustainability is also influencing the market, with manufacturers increasingly adopting green chemistry principles to reduce their carbon footprint. marketresearchintellect.com Future research in this area may focus on exploring novel, greener synthetic routes for compounds like 4-tert-butylcyclohexyl chloroformate, aligning with these principles. vulcanchem.com
Continuous Flow Synthesis Techniques for Chloroformate Compounds
Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering several advantages over traditional batch processing, particularly for reactions involving hazardous materials like phosgene. google.comgoogle.comepo.org This technique involves the continuous pumping of reactants through a reactor, where they mix and react. The product is then continuously collected at the outlet.
One of the primary benefits of continuous flow synthesis is enhanced safety. epo.org The small reactor volumes mean that only a small amount of hazardous material is present at any given time, significantly reducing the risk associated with highly reactive or toxic reagents. This is particularly relevant for the production of chloroformates, which traditionally uses the highly toxic phosgene gas. epo.org
Continuous flow reactors also offer superior control over reaction parameters such as temperature, pressure, and reaction time. google.com This precise control can lead to higher yields, improved product purity, and reduced byproduct formation. google.com For instance, a continuous, concurrent flow process for producing various chloroformates from alcohols and phosgene has been developed where the alcohol is atomized into the reactor, allowing the reaction to occur largely in a fog phase. google.com This method can achieve high yields, with some processes reporting yields based on phosgene as high as 96-98%. google.com
The use of flow reactors also facilitates the safe handling of phosgene alternatives like triphosgene. google.comepo.org A method has been developed for producing chloroformate compounds by mixing a solution of triphosgene with a solution of an amine and an alcohol compound in a flow reactor. google.comepo.org This approach avoids the need to handle large quantities of phosgene gas. However, a challenge in such systems can be the precipitation of byproducts like amine hydrochlorides, which can block the narrow channels of the flow reactor. google.com
Despite these challenges, the continuous flow synthesis of chloroformates is a rapidly developing field. Innovations in reactor design and process optimization are continually addressing these issues. The ability to safely and efficiently produce chloroformates in a continuous manner makes this technology highly attractive for both academic research and industrial production. marketresearchintellect.com
Purification and Isolation Techniques for Research Grade Material
Obtaining research-grade this compound necessitates rigorous purification to remove unreacted starting materials, byproducts, and other impurities. The reactive nature of the chloroformate functional group, particularly its susceptibility to hydrolysis, requires careful handling and specific purification techniques. researchgate.net
A common starting point for purification is to ensure the purity of the precursor alcohol, in this case, o-cumenol. researchgate.net Purifying the precursor can simplify the subsequent purification of the final product. If the crude product is of sufficient purity (e.g., >95%), it may be used directly in the next synthetic step without further purification. researchgate.net
For the removal of impurities, several techniques can be employed, often under anhydrous conditions to prevent degradation of the product. researchgate.net
Distillation: High-vacuum distillation is a potential method for purifying chloroformates. researchgate.net Techniques like Kugelrohr distillation can be particularly useful for small quantities. researchgate.net However, thermal degradation can be a significant issue, especially at temperatures above 70°C. researchgate.net A method for purifying chloromethyl chloroformate involves heating the crude mixture to at least 50°C up to its reflux temperature while removing volatile decomposition products. google.comwipo.int
Chromatography: Flash column chromatography using mild eluents can be an effective purification method. researchgate.net It is crucial to use anhydrous solvents and to perform the chromatography under an inert atmosphere to prevent hydrolysis. researchgate.net
Crystallization: If the chloroformate is a solid, recrystallization can be a powerful purification technique. researchgate.net The choice of solvent system is critical and may require some experimentation. Solvent pairs like methyl acetate/hexane have been suggested for similar compounds. researchgate.net
Solvent Extraction and Washing: Washing the crude product with cold, dilute aqueous base can remove acidic impurities. However, this must be done carefully and quickly to minimize hydrolysis of the desired chloroformate. Subsequent washing with brine and drying over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate is standard practice.
The selection of the appropriate purification method depends on the specific impurities present and the scale of the reaction. A combination of these techniques may be necessary to achieve the high purity required for research-grade material. The importance of comprehensive purification is underscored by the need for well-defined and pure reagents in modern chemical research. sciencemadness.org
Chemical Reactivity and Reaction Mechanisms of O Cumenyl Chloroformate
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is the hallmark reaction of chloroformates, including the o-cumenyl derivative. wikipedia.org The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the chloride ion to regenerate the carbonyl double bond, resulting in the substituted product. wikipedia.org These reactions are often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct. wikipedia.org
o-Cumenyl chloroformate readily reacts with alcohols and phenols to yield o-cumenyl carbonate esters. This reaction is a standard method for the synthesis of unsymmetrical carbonates. wikipedia.orgorganic-chemistry.org The nucleophilic oxygen atom of the alcohol or phenol (B47542) attacks the electrophilic carbonyl carbon of the chloroformate. The presence of a base, such as pyridine (B92270) or triethylamine, is typically required to facilitate the reaction by deprotonating the alcohol or phenol, thereby increasing its nucleophilicity, and to scavenge the HCl produced. nih.gov
The general reaction is as follows:
o-Cumenyl-O(CO)Cl + R-OH → o-Cumenyl-O(CO)O-R + HCl
Detailed research findings on specific reactions of this compound are not extensively available in publicly accessible literature, preventing the compilation of a specific data table for this reaction.
The reaction of this compound with primary or secondary amines is a facile and common method for the synthesis of o-cumenyl carbamates. organic-chemistry.orgnih.govgoogle.com The nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon of the chloroformate. researchgate.net Similar to the reaction with alcohols, a base is often used to neutralize the resulting HCl. organic-chemistry.org This reaction is fundamental in the introduction of the o-cumenyloxycarbonyl protecting group for amines in peptide synthesis and other areas of organic chemistry.
The general reaction is as follows:
o-Cumenyl-O(CO)Cl + R₂NH → o-Cumenyl-O(CO)NR₂ + HCl
While this reaction is a general characteristic of chloroformates, specific examples with yields and conditions for this compound are not readily found in the surveyed literature, thus a detailed data table cannot be generated.
This compound can react with carboxylic acids to form mixed carboxylic-carbonic anhydrides. researchgate.nethighfine.comgoogle.com This reaction is typically carried out in the presence of a tertiary amine base, such as N-methylmorpholine, at low temperatures to ensure the stability of the resulting mixed anhydride. researchgate.netgoogle.com These mixed anhydrides are highly activated intermediates and are not usually isolated. They are particularly useful in peptide synthesis, where they react with an amino acid or peptide to form a new peptide bond, releasing o-cumenol and carbon dioxide as byproducts. google.comresearchgate.net
The formation and subsequent reaction can be summarized as:
o-Cumenyl-O(CO)Cl + R-COOH → o-Cumenyl-O(CO)O(CO)-R + HCl
o-Cumenyl-O(CO)O(CO)-R + R'₂NH → R-CONR'₂ + o-Cumenyl-OH + CO₂
Specific research data for the formation of mixed anhydrides using this compound is sparse, precluding the creation of a detailed data table.
Role in Derivatization Strategies for Research Purposes
Derivatization is a technique used to convert a chemical compound into a product of similar chemical structure, called a derivative, which is more suitable for analysis by methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). Chloroformates are widely used for this purpose to enhance the volatility and detectability of polar analytes. wikipedia.orgoecd.org
This compound can be used to derivatize compounds containing hydroxyl groups, such as phenols and sterols. The resulting o-cumenyl carbonate derivatives are generally more volatile and less polar than the parent compounds, making them more amenable to analysis by gas chromatography-mass spectrometry (GC-MS). This derivatization is crucial for the analysis of complex biological or environmental samples where the direct analysis of hydroxyl-containing compounds is challenging.
While the principle of derivatizing hydroxyl groups with chloroformates is well-established, specific protocols and data tables detailing the use of this compound for this purpose are not available in the reviewed literature.
Similarly, this compound serves as a derivatizing agent for primary and secondary amines. The formation of the corresponding carbamate (B1207046) derivatives increases their thermal stability and improves their chromatographic behavior. This is particularly useful for the analysis of biogenic amines, amino acids, and pharmaceuticals. The bulky o-cumenyl group can also provide specific fragmentation patterns in mass spectrometry, aiding in structural elucidation.
Despite the general utility of chloroformates in N-derivatization, specific research findings and data tables for the application of this compound are not present in the available scientific literature.
Cleavage and Decarboxylation Reactions of Formed Products
This compound serves as a reagent for the introduction of the o-cumenyloxycarbonyl protecting group onto various functional groups, such as amines and alcohols, to form carbamates and carbonates, respectively. The subsequent cleavage of these products is a critical step in many synthetic sequences.
The acid-catalyzed cleavage of carbonates and carbamates derived from this compound generally proceeds through protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. For carbonates (from alcohols), this is followed by nucleophilic attack by water or another nucleophile. The mechanism can be viewed as the reverse of Fischer esterification. youtube.comwikipedia.org The bulky o-cumenyl group is expected to be a good leaving group upon protonation due to the stability of the corresponding phenol.
In the case of esters with tertiary alkyl groups, the cleavage can proceed via an SN1 mechanism after protonation of the carbonyl, leading to a stable carbocation. chemistrysteps.com While the o-cumenyl group is attached to an oxygen, the stability of the potential intermediate could influence the reaction pathway.
The general steps for acid-catalyzed hydrolysis of an ester (analogous to a carbonate) are:
Protonation of the carbonyl oxygen. youtube.com
Nucleophilic attack by water on the carbonyl carbon. youtube.com
Proton transfer to one of the hydroxyl groups.
Elimination of the alcohol (in this case, o-cumenol) to form a protonated carboxylic acid (or carbonic acid derivative).
Deprotonation to yield the final acid product.
Under basic conditions, the cleavage of carbonates and carbamates occurs via nucleophilic acyl substitution. A hydroxide (B78521) ion or another strong nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. wikipedia.org The subsequent collapse of this intermediate results in the departure of the leaving group, the o-cumenoxide anion. This process, particularly for esters, is known as saponification and is generally irreversible because the resulting carboxylic acid is deprotonated by the base in the reaction mixture. chemistrysteps.com
The general mechanism for base-catalyzed hydrolysis of an ester involves:
Nucleophilic attack of a hydroxide ion on the carbonyl carbon. youtube.com
Formation of a tetrahedral intermediate. youtube.com
Elimination of the alkoxide (o-cumenoxide) leaving group. youtube.com
An acid-base reaction between the carboxylic acid and the alkoxide to form a carboxylate salt and the alcohol (o-cumenol). youtube.com
For carbamates, aminolysis can occur through concerted, addition-elimination (BAC2), or elimination-addition (E1cB) mechanisms, with the E1cB pathway often being favorable in the gas phase. researchgate.net
Mechanistic Investigations through Kinetic and Stereochemical Studies
Kinetic and stereochemical studies are crucial for elucidating the detailed mechanisms of chemical reactions. For reactions involving this compound and its derivatives, such studies would provide insight into the rate-determining steps and the influence of the unique substituent.
For reactions involving acyl compounds, such as those derived from this compound, the formation or breakdown of a tetrahedral intermediate is often the rate-determining step. In acid-catalyzed ester hydrolysis, the initial protonation is a rapid equilibrium, and the subsequent attack by the weak nucleophile (water) is often the slow step. In base-catalyzed hydrolysis, the nucleophilic attack by the hydroxide ion is typically the rate-determining step.
The o-cumenyl group, with its bulky isopropyl substituent in the ortho position, is expected to exert significant steric and electronic effects on reaction rates and mechanisms.
Steric Effects: The sheer size of the o-isopropyl group can hinder the approach of nucleophiles to the carbonyl carbon of this compound and its derivatives. This steric hindrance would likely slow down the rate of bimolecular reactions (SN2-type) where the nucleophile needs to access the reaction center.
Electronic Effects: The isopropyl group is an electron-donating group through induction. This electronic effect can influence the stability of intermediates and transition states. For example, in reactions that involve the formation of a positive charge in the transition state, the electron-donating nature of the cumenyl group would be stabilizing.
The Taft equation is a linear free energy relationship that separates the polar (electronic) and steric effects of substituents. wikipedia.orgorientjchem.orgscribd.com It is represented as: log(k/k₀) = ρσ + δEₛ
Where:
k and k₀ are the rate constants for the substituted and reference reactions, respectively.
σ* is the polar substituent constant.
Eₛ is the steric substituent constant.
ρ* and δ are the reaction constants that measure the sensitivity of the reaction to polar and steric effects, respectively. wikipedia.orgscribd.com
A plot of log(k/k₀) against σ* or Eₛ can provide quantitative information about the influence of these effects on the reaction mechanism. orientjchem.org For the o-cumenyl group, the steric parameter (Eₛ) would be significant, and its impact would be reflected in the δ value for a given reaction series.
Stereochemical studies, particularly with chiral substrates, can also reveal mechanistic details. For instance, neighboring group participation by an acyloxy group at a C-2 position can influence the stereochemical outcome of substitution reactions, with the extent of this participation depending on the nature of the nucleophile and the electronic properties of the participating group. nih.govnih.gov
Solvent Effects on Reaction Pathways
A comprehensive review of available scientific literature reveals a significant gap in the specific experimental data required to detail the solvent effects on the reaction pathways of this compound. Searches for kinetic studies, solvolysis data, or reaction mechanism analyses for this particular compound did not yield specific research findings or datasets.
Typically, the study of solvent effects on the reactivity of chloroformates involves kinetic experiments across a range of solvents with varying polarities, nucleophilicities, and ionizing powers. The data from these experiments are often analyzed using linear free energy relationships, such as the Grunwald-Winstein equation, to elucidate the reaction mechanism. This analysis helps determine the degree of nucleophilic participation by the solvent and the charge separation in the transition state, thereby distinguishing between mechanisms like SN1, SN2, and addition-elimination pathways.
For analogous compounds, such as other aromatic and alkyl chloroformates, extensive research has been conducted. These studies have generated detailed tables of solvolysis rate constants in various solvent systems and have quantified the sensitivity of the reaction rates to solvent nucleophilicity (l) and ionizing power (m). However, without specific experimental investigation into this compound, any discussion of its behavior would be speculative and not based on direct scientific evidence.
Due to the lack of published research focused specifically on this compound, no data tables or detailed research findings on its chemical reactivity and the influence of solvents on its reaction mechanisms can be provided at this time.
Applications of O Cumenyl Chloroformate As a Reagent in Advanced Organic Synthesis
Utility in the Synthesis of Complex Organic Scaffolds
The sterically hindered nature of o-cumenyl chloroformate plays a crucial role in directing its reactivity, allowing for controlled and selective transformations in the synthesis of complex organic frameworks.
Construction of Heterocyclic Systems
While the direct application of this compound in the synthesis of a wide array of heterocyclic systems is not extensively documented in readily available literature, the general reactivity of chloroformates provides a foundational basis for its potential utility. Chloroformates are well-known precursors for the introduction of carbonyl moieties, which can subsequently participate in cyclization reactions to form various heterocycles. The o-cumenyl group could offer steric shielding, potentially influencing the regioselectivity of such cyclizations in the synthesis of sterically encumbered heterocyclic targets. Further research is required to fully elucidate the specific advantages and applications of this compound in this area.
Strategic Incorporations into Macrocycles and Supramolecular Structures
The synthesis of macrocycles and supramolecular structures often relies on reactions that proceed with high efficiency and predictability. The formation of carbonate and carbamate (B1207046) linkages, facilitated by reagents like this compound, can serve as a key strategy in the construction of these large and organized molecular assemblies. The bulky o-cumenyl group could influence the conformational properties of the resulting macrocycles, pre-organizing them for specific host-guest interactions, a fundamental aspect of supramolecular chemistry. However, specific examples detailing the use of this compound for these applications are not prevalent in the current body of scientific literature, suggesting an area ripe for exploration.
Role in the Formation of Specific Functional Groups and Linkages
The primary utility of this compound, like other chloroformates, lies in its ability to react with nucleophiles to form a variety of stable functional groups and linkages.
Carbonate Linkages in Polymer Chemistry Research
In the field of polymer chemistry, the formation of carbonate linkages is fundamental to the synthesis of polycarbonates, a class of polymers with significant commercial and industrial importance. The reaction between a bisphenol and a phosgene (B1210022) derivative, such as a chloroformate, is a common method for polycarbonate synthesis. While the use of this compound in large-scale industrial polymerization is not widely reported, its application in a research context could be envisioned for the synthesis of specialty polymers. The incorporation of the bulky o-cumenyl group into the polymer backbone could impart unique physical properties, such as altered solubility, thermal stability, and mechanical strength.
Carbamate and Urea (B33335) Scaffolds for Synthetic Exploration
The reaction of this compound with amines is a direct and efficient method for the synthesis of carbamates. This reaction is a cornerstone of organic synthesis, particularly in the context of protecting group chemistry and the synthesis of biologically active molecules. The resulting o-cumenyl carbamates can serve as stable intermediates or as the final target molecules themselves.
Similarly, while the direct reaction of chloroformates with amines yields carbamates, these can be further transformed into ureas. Alternatively, chloroformates can be used to activate amines towards reaction with other amines to form urea linkages. The steric hindrance provided by the o-cumenyl group may offer advantages in controlling the reactivity and selectivity of these transformations, particularly in the synthesis of complex molecules with multiple reactive sites.
Table 1: Synthesis of Carbamates using this compound
| Amine Substrate | Reaction Conditions | Product | Yield (%) |
| Aniline | Pyridine (B92270), CH₂Cl₂, rt | o-Cumenyl phenylcarbamate | Data not available |
| Benzylamine | Et₃N, THF, 0 °C to rt | o-Cumenyl benzylcarbamate | Data not available |
| Diethylamine | aq. NaOH, CH₂Cl₂, rt | o-Cumenyl diethylcarbamate | Data not available |
Note: The data in this table is illustrative of the general reactivity of chloroformates and is not based on specific reported examples for this compound due to a lack of available data.
Application in Multistep Synthetic Sequences
The reliability and predictability of the reactions involving this compound make it a valuable tool in the context of multistep total synthesis. Its ability to introduce a protected form of a carbonyl group or to link molecular fragments via stable carbonate or carbamate bonds is crucial in the assembly of complex natural products and other target molecules. The steric bulk of the o-cumenyl group can be strategically employed to influence the stereochemical outcome of subsequent reactions or to prevent undesired side reactions at nearby functional groups. While specific, high-profile examples of its use in total synthesis are not readily found in the literature, its fundamental reactivity pattern suggests its potential as a useful reagent in the synthetic chemist's arsenal.
Cascade Reactions and Tandem Processes
A comprehensive search of chemical databases and peer-reviewed journals did not yield any specific examples of this compound being employed as a key reagent to initiate or participate in cascade or tandem reaction sequences. The reactivity of chloroformates, in general, is well-established, primarily involving nucleophilic acyl substitution. While it is conceivable that the introduction of an o-cumenyl carbamate or carbonate could be the initial step in a multi-step, one-pot process, no such methodologies featuring this specific reagent have been detailed in the available literature. The sterically hindered nature of the o-cumenyl group might influence reaction kinetics and selectivity in such processes, but dedicated studies to explore and optimize these potential applications are currently absent from the scientific record.
Orthogonal Protection/Deprotection Strategies in Synthetic Chemistry
Orthogonal protection strategies are a cornerstone of modern synthetic chemistry, particularly in the synthesis of complex molecules such as peptides, oligonucleotides, and natural products. This approach allows for the selective removal of one protecting group in the presence of others by employing distinct and non-interfering deprotection conditions.
The carbamates derived from chloroformates are widely used as protecting groups for amines. The stability and cleavage conditions of these carbamates can be tuned by the nature of the alcohol moiety of the chloroformate. For instance, the widely used benzyloxycarbonyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) groups offer orthogonal protection for amines in peptide synthesis.
However, there is no specific mention in the scientific literature of carbamates derived from this compound being integrated into established orthogonal protection schemes. The cleavage conditions for an o-cumenyl carbamate would need to be sufficiently distinct from other common protecting groups to be considered truly orthogonal. Research detailing the specific conditions required for the removal of an o-cumenyl protecting group and its compatibility with other protective groups is not currently available. Therefore, its role and potential advantages in orthogonal protection strategies remain speculative.
Development of Novel Synthetic Methodologies Utilizing this compound
The development of novel synthetic methodologies is crucial for advancing the field of organic chemistry, enabling the synthesis of new and complex molecules with improved efficiency and selectivity. While the fundamental reactivity of chloroformates is well-understood, the unique properties of specific chloroformates can be leveraged to develop new synthetic transformations.
A review of the literature indicates that while general methods for the synthesis of carbamates and carbonates using various chloroformates are abundant, there are no novel synthetic methodologies that are specifically centered around the unique reactivity or properties of this compound. Its primary documented use appears to be in the synthesis of specific carbamate-containing molecules, such as certain pesticides. However, these applications represent the use of this compound as a standard reagent within established reaction types, rather than forming the basis of a new and broadly applicable synthetic method.
Advanced Spectroscopic Analysis and Structural Elucidation in Research Contexts
Application of Advanced NMR Techniques for Mechanistic Insights and Product Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including o-cumenyl chloroformate. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide unambiguous assignment of all proton and carbon signals, confirming the connectivity of the o-cumenyl and chloroformate moieties.
In mechanistic studies, NMR is used to monitor the progress of reactions involving this compound. For instance, in the formation of a carbamate (B1207046), the disappearance of reactant signals and the appearance of new signals corresponding to the product can be tracked over time. Changes in the chemical shifts of protons and carbons near the reaction center provide electronic information about the transition states and intermediates involved. For example, the significant downfield shift of the aromatic protons upon reaction can indicate changes in the electron density of the phenyl ring.
Product confirmation is definitively achieved by a full NMR characterization. The presence of all expected signals and their corresponding integrations, multiplicities, and correlations in 2D spectra provides conclusive evidence for the formation of the desired structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ Note: These are predicted values based on typical chemical shifts for similar functional groups.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Description |
| Isopropyl CH | 3.1 - 3.3 (septet) | 28 - 30 | Methine proton coupled to six methyl protons |
| Isopropyl CH₃ | 1.2 - 1.4 (doublet) | 23 - 25 | Two equivalent methyl groups |
| Aromatic CH | 7.1 - 7.5 (multiplet) | 125 - 130 | Aromatic protons on the substituted ring |
| Aromatic C-O | N/A | 148 - 150 | Aromatic carbon directly bonded to oxygen |
| Aromatic C-CH | N/A | 135 - 138 | Aromatic carbon bonded to the isopropyl group |
| Carbonyl C=O | N/A | 150 - 152 | Carbonyl carbon of the chloroformate group |
Mass Spectrometry for Reaction Pathway Intermediates and Product Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion.
In reactivity studies, MS techniques, particularly when coupled with chromatographic separation like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), are vital for identifying products, byproducts, and unreacted starting materials. The fragmentation pattern of this compound in the mass spectrometer provides structural information that corroborates its identity. Common fragmentation pathways would include the loss of the chlorine atom, the loss of the entire chloroformyl group (-COCl), or the formation of the stable o-cumenyl cation.
Advanced MS methods, such as desorption electrospray ionization (DESI), can be employed to detect and characterize transient or short-lived intermediates in a reaction pathway directly from the reaction mixture. nih.gov This provides invaluable mechanistic information that is often inaccessible by other methods. For reactions involving this compound, this could allow for the direct observation of proposed intermediates, lending strong support to a hypothesized reaction mechanism. nih.gov
Table 2: Expected Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Formula | Predicted m/z | Description |
| [M]⁺ | C₁₀H₁₁ClO₂⁺ | 198.04 | Molecular Ion |
| [M - Cl]⁺ | C₁₀H₁₁O₂⁺ | 163.07 | Loss of Chlorine radical |
| [M - COCl]⁺ | C₉H₁₁O⁺ | 135.08 | Loss of Chloroformyl radical |
| [C₉H₁₁]⁺ | C₉H₁₁⁺ | 119.09 | o-Cumenyl cation |
Infrared and Raman Spectroscopy for Functional Group Characterization in Reactivity Studies
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. longdom.org For this compound, the most prominent and diagnostic absorption in the IR spectrum is the strong carbonyl (C=O) stretching band, typically found in the region of 1775-1800 cm⁻¹. vscht.czlumenlearning.com This band is a key indicator of the chloroformate functional group. Other characteristic bands include C-O stretching vibrations (around 1100-1250 cm⁻¹), aromatic C=C stretching (around 1450-1600 cm⁻¹), and C-H stretching from the aromatic and isopropyl groups (around 2850-3100 cm⁻¹). libretexts.org
Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, non-polar bonds, such as the aromatic C=C bonds, often produce stronger signals than in IR spectroscopy. The symmetric vibrations of the benzene (B151609) ring are particularly Raman-active.
In reactivity studies, these techniques are excellent for monitoring the conversion of the chloroformate group. For example, when this compound reacts with an amine to form a urethane (B1682113), IR spectroscopy will show the disappearance of the characteristic chloroformate C=O band (~1780 cm⁻¹) and the appearance of a new urethane carbonyl band at a lower frequency (typically 1700-1730 cm⁻¹), as well as N-H stretching bands if a primary or secondary amine is used. This allows for real-time monitoring of the reaction's progress.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
| C=O (Chloroformate) | Stretch | 1775 - 1800 (Very Strong) | 1775 - 1800 (Moderate) |
| C-O | Stretch | 1100 - 1250 (Strong) | 1100 - 1250 (Weak) |
| Aromatic C=C | Stretch | 1450 - 1600 (Moderate) | 1580 - 1610 (Strong) |
| Aromatic C-H | Stretch | 3000 - 3100 (Moderate) | 3000 - 3100 (Strong) |
| Alkyl C-H | Stretch | 2850 - 2970 (Strong) | 2850 - 2970 (Strong) |
| C-Cl | Stretch | 600 - 800 (Strong) | 600 - 800 (Strong) |
X-ray Crystallography of this compound Derivatives for Conformational Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline structure. Due to its reactive nature and liquid state at room temperature, this compound itself is not suitable for single-crystal X-ray analysis. However, stable, crystalline derivatives can be synthesized specifically for this purpose. For example, reacting this compound with a suitable amine or alcohol can yield a solid urethane or carbonate derivative that can be crystallized.
Analysis of such a derivative by X-ray crystallography would provide precise data on bond lengths, bond angles, and torsion angles. researchgate.net This information is crucial for understanding the molecule's preferred conformation in the solid state. researchgate.net For instance, the analysis would reveal the dihedral angle between the plane of the aromatic ring and the plane of the former chloroformate (now urethane or carbonate) group. It would also detail the rotational conformation of the isopropyl group relative to the ring. This structural data provides a foundational understanding of the steric environment around the reactive center, which can influence the molecule's reactivity and interactions in various chemical processes.
Table 4: Structural Parameters Obtainable from X-ray Crystallography of an o-Cumenyl Carbamate Derivative
| Parameter | Description | Typical Information Gained |
| Bond Lengths | The distance between the nuclei of two bonded atoms (e.g., C=O, C-O, C-N). | Provides insight into bond order and electronic effects. |
| Bond Angles | The angle formed by three connected atoms (e.g., O-C=O, C-O-C). | Defines the local geometry and steric strain. |
| Torsion (Dihedral) Angles | The angle between two planes defined by four connected atoms. | Describes the conformation around rotatable bonds, such as the C(aryl)-O bond. |
| Crystal Packing | The arrangement of molecules within the crystal lattice. | Reveals intermolecular interactions like hydrogen bonding or van der Waals forces. |
Theoretical and Computational Chemistry Studies on O Cumenyl Chloroformate
Conformational Analysis and Steric Hindrance Effects of the o-Cumenyl Group
While the o-cumenyl group is expected to exert significant steric hindrance, specific computational studies quantifying these effects and detailing the conformational preferences of o-cumenyl chloroformate are not present in the available literature.
Further theoretical and computational research is required to elucidate the specific electronic and structural properties of this compound.
Molecular Dynamics Simulations for Solvent Effects on Reactivity
The solvolysis of analogous aryl chloroformates, such as phenyl chloroformate, has been shown to proceed via an addition-elimination mechanism. nih.govmdpi.comnih.govresearchgate.net In this pathway, the solvent molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. This leads to the formation of a tetrahedral intermediate, which then collapses to release the chloride ion and form the final product. The nature of the solvent can significantly influence both the initial nucleophilic attack and the stability of the charged intermediate.
A hypothetical molecular dynamics simulation study on this compound would likely focus on elucidating the atomistic details of its solvolysis in a range of solvents with varying polarities and nucleophilicities. Key objectives of such a study would include:
Mapping the Reaction Pathway: To construct the free energy profile of the solvolysis reaction in different solvents, identifying the transition states and intermediates.
Analyzing Solvation Shell Structure: To investigate the arrangement of solvent molecules around the this compound molecule, particularly at the reactive carbonyl center and the leaving group.
Quantifying Solvent-Reactant Interactions: To determine the specific interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the solvent and the reactant, as well as the transition state.
Calculating Activation Energies: To compute the energy barriers for the reaction in different solvents to predict the reaction rates.
The findings from such simulations would provide a detailed understanding of how solvent molecules participate in the reaction at a molecular level. For instance, in polar protic solvents like water or alcohols, MD simulations could visualize the formation of hydrogen bonds with the carbonyl oxygen and the chlorine atom, stabilizing the developing negative charge in the transition state. In contrast, in aprotic polar solvents such as acetonitrile (B52724) or dimethyl sulfoxide, the stabilization would primarily occur through dipole-dipole interactions.
The results of these simulations can be summarized to compare the effect of different solvents on the reactivity of this compound. A representative data table from such a hypothetical study is presented below, illustrating the kind of insights that could be gained.
Table 1: Hypothetical Molecular Dynamics Simulation Data for the Solvolysis of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Nucleophilicity Parameter (N) | Calculated Activation Energy (kcal/mol) | Transition State Stabilization Energy (kcal/mol) |
| Water | 78.4 | 0.55 | 18.5 | -12.3 |
| Methanol | 32.7 | 0.41 | 20.1 | -10.8 |
| Ethanol | 24.5 | 0.37 | 21.3 | -9.9 |
| Acetonitrile | 37.5 | 0.27 | 23.8 | -7.5 |
| Acetone | 20.7 | 0.25 | 24.5 | -6.8 |
| Chloroform | 4.8 | 0.15 | 28.2 | -4.1 |
This hypothetical data illustrates that solvents with higher dielectric constants and nucleophilicity parameters, such as water and methanol, would be expected to lower the activation energy for the solvolysis of o-cumenyl chloroformate. This is attributed to their ability to effectively stabilize the polar transition state. Molecular dynamics simulations provide the detailed molecular-level explanations for these macroscopic observations, making it an invaluable tool in the study of chemical reactivity in solution.
Future Directions and Emerging Research Avenues for O Cumenyl Chloroformate
Exploration of Catalytic Applications Beyond Direct Synthesis
Currently, there is a lack of documented research demonstrating the use of o-cumenyl chloroformate as a catalyst itself. Its primary role in organic synthesis is that of a reagent for the introduction of the o-cumenyloxycarbonyl protecting group or as a precursor for other functional groups. However, the reactivity of the chloroformate group could potentially be harnessed in catalytic cycles.
Future research could explore the potential for this compound to act as a precursor for in-situ generated catalysts. For instance, its reaction with specific ligands could yield transient catalytic species for particular transformations. Another avenue of investigation could be its use in organocatalysis, where the molecule itself or its derivatives might catalyze specific reactions. By analogy with other reactive acyl compounds, it is conceivable that this compound could be involved in catalytic systems for acylation or carbonylation reactions, although this remains a speculative area requiring experimental validation.
While this compound is not a catalyst, catalysts are employed in its synthesis. The preparation of aryl chloroformates often involves the use of a catalyst to facilitate the reaction between the corresponding phenol (B47542) and phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547). google.com
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of this compound into flow chemistry and automated synthesis platforms represents a significant area for future development. Continuous flow processes offer numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. google.comnih.gov
A patented method for the continuous flow synthesis of chloroformate compounds using a microchannel reactor has been developed. google.com This method involves the reaction of an alcohol or phenol with triphosgene in the presence of a catalyst. google.com Such a system could be readily adapted for the production of this compound, enabling a safer and more efficient manufacturing process. The key parameters for such a process would include the choice of solvent, catalyst, flow rates, and reaction temperature, as outlined in the general method for chloroformate synthesis. google.com
The table below outlines a conceptual flow synthesis process for this compound based on existing methods for other chloroformates. google.com
| Parameter | Description |
| Reactants | o-Cumenol, Triphosgene |
| Catalyst | Organic base (e.g., triethylamine) |
| Solvent | Dichloromethane, 1,2-dichloroethane |
| Reactor Type | Microchannel reactor |
| Process | Continuous feeding, mixing, reaction, and quenching |
| Advantages | Enhanced safety, reduced reaction time, improved efficiency |
Automated synthesis platforms could also benefit from the use of this compound as a reagent. For example, in the automated synthesis of peptide or combinatorial libraries, this compound could be used for the introduction of a protecting group, with the entire process controlled by a robotic system. This would allow for high-throughput screening of new compounds with potential biological activity. The synthesis of carbamates, a common application of chloroformates, is a prime candidate for such automated systems. nih.govnih.govresearchgate.net
Development of Sustainable and Atom-Economical Transformations
The principles of green chemistry and atom economy are increasingly important in modern chemical synthesis. Future research on this compound should focus on developing more sustainable and atom-economical transformations.
The traditional synthesis of chloroformates often involves the use of phosgene, a highly toxic gas. The use of triphosgene, a solid and safer alternative, is a step towards a greener process. google.com A more sustainable approach that is being explored is the photo-on-demand synthesis of chloroformates from an alcohol and chloroform, which avoids the use of phosgene or triphosgene altogether. nih.gov
The atom economy of a reaction is a measure of how many atoms from the reactants are incorporated into the final desired product. The synthesis of this compound from o-cumenol and triphosgene, and its subsequent reaction to form a carbamate (B1207046), can be analyzed in terms of atom economy.
The following table provides a theoretical analysis of the atom economy for the synthesis of an o-cumenyl carbamate.
| Reaction Step | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| 1. Synthesis of this compound | o-Cumenol + Triphosgene | This compound | HCl, CO2 | ~67% |
| 2. Carbamate Formation | This compound + Amine | o-Cumenyl carbamate | HCl | ~85% (depends on amine) |
Future research should aim to improve the atom economy of these reactions. This could involve the development of catalytic methods that avoid the formation of stoichiometric byproducts or the design of one-pot procedures that combine multiple steps to reduce waste.
Potential for Derivatization in Advanced Materials Research (excluding specific material properties/applications)
The unique chemical structure of this compound, with its reactive chloroformate group and bulky o-cumenyl moiety, suggests potential applications in the derivatization of advanced materials.
One promising area is the functionalization of polymers. The chloroformate group can react with hydroxyl or amine groups on the surface of a polymer to covalently attach the o-cumenyl group. mdpi.com This surface modification could be used to alter the surface properties of the polymer, for example, by increasing its hydrophobicity or altering its interaction with other materials. nih.govnih.gov
Another potential application is in the synthesis of novel monomers for polymerization. By reacting this compound with a molecule containing a polymerizable group (e.g., a vinyl or acrylate (B77674) group) and a reactive functional group (e.g., a hydroxyl or amine), a new monomer could be created. The polymerization of this monomer would lead to a polymer with pendant o-cumenyl groups, which could influence the bulk properties of the material.
The following table outlines potential derivatization applications of this compound in materials research.
| Application Area | Description of Derivatization | Potential Outcome |
| Polymer Surface Modification | Reaction with surface hydroxyl or amine groups on polymers. | Altered surface properties (e.g., hydrophobicity, biocompatibility). |
| Synthesis of Novel Monomers | Reaction with bifunctional molecules containing a polymerizable group. | Creation of polymers with unique bulk properties. |
| Functionalization of Nanoparticles | Covalent attachment to the surface of nanoparticles. | Modified nanoparticle solubility and dispersibility. |
While these applications are speculative and require experimental validation, they highlight the potential for this compound to be a valuable tool in the development of new materials.
Unexplored Reactivity Patterns and Synthetic Challenges
The reactivity of this compound is largely dictated by the chloroformate functional group, which is known to react with a variety of nucleophiles. wikipedia.org However, the presence of the sterically bulky o-cumenyl group can introduce unique reactivity patterns and synthetic challenges.
One area for future research is the investigation of the steric effects of the o-cumenyl group on the reactivity of the chloroformate. It is likely that the bulky isopropyl group in the ortho position will hinder the approach of nucleophiles to the carbonyl carbon. nih.govreddit.comreddit.com This could lead to lower reaction rates with sterically demanding nucleophiles compared to less hindered aryl chloroformates. A systematic study of the kinetics of these reactions would provide valuable insights into the steric influence on reactivity.
Another area of interest is the potential for intramolecular reactions. The proximity of the isopropyl group to the chloroformate functionality could lead to unexpected cyclization or rearrangement reactions under certain conditions. Exploring the reactivity of this compound in the presence of strong bases or under thermal or photochemical conditions could reveal novel reaction pathways.
Synthetic challenges associated with this compound include the potential for byproduct formation during its synthesis and subsequent reactions. The synthesis of aryl chloroformates can sometimes be complicated by the formation of diaryl carbonates. Careful control of reaction conditions is necessary to minimize the formation of these impurities. In reactions with nucleophiles, the elimination of the o-cumenyl group is a potential side reaction, particularly with unstable intermediates.
The following table summarizes unexplored reactivity patterns and synthetic challenges for this compound.
| Aspect | Description | Research Focus |
| Steric Hindrance | The bulky o-cumenyl group may hinder nucleophilic attack. | Kinetic studies with various nucleophiles to quantify steric effects. |
| Intramolecular Reactions | Potential for cyclization or rearrangement reactions. | Exploration of reactivity under forcing conditions (heat, light, strong base). |
| Byproduct Formation | Formation of diaryl carbonates during synthesis. | Optimization of reaction conditions to improve selectivity. |
| Side Reactions | Potential for elimination of the o-cumenyl group. | Mechanistic studies to understand and control side reactions. |
Q & A
Q. What are the recommended synthesis protocols for o-Cumenyl chloroformate, and how can reaction conditions be optimized?
this compound is synthesized via reactions between phosgene and the corresponding alcohol (e.g., o-cumenol). Key steps include:
- Maintaining low temperatures (0–5°C) to minimize side reactions like carbonate formation .
- Using excess phosgene to ensure complete conversion, monitored via gas chromatography (GC) or nuclear magnetic resonance (NMR) .
- Isolation under inert atmospheres (e.g., nitrogen) to prevent hydrolysis .
- Example Table: Synthesis Parameters for Chloroformates
| Parameter | Optimal Condition | Monitoring Method |
|---|---|---|
| Temperature | 0–5°C | Thermocouple |
| Phosgene Equivalents | 1.2–1.5x | GC-MS |
| Solvent | Dry dichloromethane | NMR |
| Reference: . |
Q. What safety protocols are critical when handling this compound in laboratory settings?
Chloroformates are highly corrosive and release toxic gases (e.g., HCl, phosgene) upon hydrolysis. Essential precautions include:
- Using fume hoods with ≥100 ft/min face velocity and air-supplied respirators during transfers .
- Storing under nitrogen in sealed, corrosion-resistant containers (e.g., glass with PTFE-lined caps) .
- Emergency protocols: Immediate decontamination with dry sand or vermiculite for spills; water exposure must be avoided .
Q. Which analytical methods are most effective for characterizing this compound purity and stability?
- GC-MS with Derivatization : Ethyl chloroformate derivatives improve volatility for trace analysis .
- High-Resolution LC-MS : Detects degradation products (e.g., HCl, CO₂) and confirms structural integrity .
- NMR Spectroscopy : Monitors hydrolytic stability in solvents like CDCl₃ .
- FTIR : Identifies carbonyl (C=O) and chloroformate (O-CO-Cl) functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data (e.g., LC₅₀ values) for chloroformates?
Discrepancies in LC₅₀ values (e.g., methyl chloroformate: 13–88 ppm in rats ) arise from variations in exposure duration, species, and analytical methods. Mitigation strategies include:
- Standardizing OECD test guidelines for acute inhalation studies .
- Cross-validating results using multiple models (e.g., in vitro human lung cells vs. in vivo rat studies) .
- Example Table: Comparative LC₅₀ Values for Chloroformates
| Compound | LC₅₀ (ppm, 4-hour) | Species | Study Design |
|---|---|---|---|
| Methyl Chloroformate | 13–33 | Rat (male) | Whole-body exposure |
| Benzyl Chloroformate | 15 | Mouse | Head-only exposure |
| Reference: . |
Q. What methodologies are recommended for studying the hydrolytic stability of this compound under varying pH and temperature conditions?
- Kinetic Studies : Monitor hydrolysis rates via conductivity measurements (HCl release) at pH 2–12 and 25–60°C .
- Arrhenius Modeling : Predict shelf-life by correlating degradation rates with temperature .
- Stabilizers : Evaluate additives like molecular sieves or anhydrous MgSO₄ to prolong stability .
Q. How can impurities in this compound synthesis be identified and quantified?
- Headspace GC-MS : Detects residual phosgene or alcohols .
- HPLC with Charged Aerosol Detection (CAD) : Quantifies non-volatile impurities (e.g., carbonates) .
- Isotopic Labeling : Traces hydrolytic byproducts using ¹³C-labeled reagents .
Q. What strategies improve the selectivity of this compound in peptide coupling reactions?
- Solvent Optimization : Use polar aprotic solvents (e.g., THF) to enhance nucleophilic attack by amines .
- Catalytic Bases : Add triethylamine (1–5 mol%) to scavenge HCl and prevent racemization .
- Low-Temperature Reactors : Minimize side reactions (e.g., <0°C for heat-sensitive substrates) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
